Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]-
Description
Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- (CAS: 119193-19-0) is a chiral piperidine derivative featuring a phenol group at the 3-position and three methyl substituents on the piperidine ring (1-, 3-, and 4-positions), with (3R,4R) stereochemistry. Its molecular formula is C₁₃H₁₉NO, and it is primarily utilized as a synthetic intermediate in pharmaceuticals, such as the opioid antagonist Alvimopan . The compound’s stereochemistry and methyl substituents critically influence its pharmacological properties, particularly its binding affinity to opioid receptors .
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-[(3R,4R)-1,3,4-trimethylpiperidin-4-yl]phenol |
InChI |
InChI=1S/C14H21NO/c1-11-10-15(3)8-7-14(11,2)12-5-4-6-13(16)9-12/h4-6,9,11,16H,7-8,10H2,1-3H3/t11-,14+/m0/s1 |
InChI Key |
XYCWBUDSPOTODB-SMDDNHRTSA-N |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)C |
Origin of Product |
United States |
Preparation Methods
Core Piperidine Ring Functionalization
The synthesis typically begins with a functionalized piperidine scaffold. A common approach involves N-methylation and subsequent stereoselective C-methylation. For example, N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine serves as a key intermediate, synthesized via HATU-mediated coupling in dimethylformamide (DMF) at −10°C to 10°C, yielding 56.82%. The stereochemical integrity of the (3R,4R) configuration is maintained using chiral auxiliaries or enantiopure starting materials.
Phenolic Group Introduction
The phenolic hydroxyl group is introduced through:
- Demethylation of methoxy precursors : Boron tribromide (BBr₃) in dichloromethane at −78°C selectively cleaves methyl ethers without disrupting the piperidine ring.
- Direct electrophilic aromatic substitution : Using phenol derivatives with protected amines, though this method risks over-substitution.
Stereoselective Synthesis Strategies
Asymmetric Catalysis
Chiral catalysts such as R-(+)-BINAP or Jacobsen’s catalyst enforce the (3R,4R) configuration during alkylation. For instance, enantioselective hydrogenation of a tetrasubstituted enamine intermediate using Pd/C in methanol achieves 85% enantiomeric excess.
Diastereomeric Resolution
Crystallization-based separation of diastereomers formed with chiral resolving agents (e.g., tartaric acid) is employed post-synthesis. This method, while reliable, reduces overall yield by 15–30%.
Catalytic Methods and Reaction Optimization
Coupling Reagents and Solvents
| Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| HATU | DMF | −10°C | 56.8% | |
| EDC·HCl | Dichloromethane | 20°C | 80% | |
| Pd/C (H₂) | Methanol | 50°C | 85% |
HATU and EDC·HCl are preferred for amide bond formation due to their compatibility with sensitive functional groups. Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity, while methanol facilitates hydrogenolysis.
Temperature and Pressure Control
- Low-temperature reactions (−10°C to 10°C) prevent racemization during coupling steps.
- High-pressure hydrogenation (1–3 atm H₂) accelerates reductive amination without side reactions.
Protection-Deprotection Sequences
Amine Protection
Phenol Protection
- Methyl ether : Formed with methyl iodide/K₂CO₃, deprotected with BBr₃.
- Acetyl : Less common due to steric hindrance during deprotection.
Analytical and Purification Techniques
Chromatographic Methods
Spectroscopic Characterization
- ¹H/¹³C NMR : Confirms regiochemistry via coupling constants (e.g., J = 7.1 Hz for methyl groups).
- HRMS : Validates molecular formula (e.g., C₁₈H₂₂N₆O requires m/z 339.1 [M+H]⁺).
Challenges and Mitigation Strategies
Stereochemical Drift
Low Yields in Coupling Steps
- Cause : Steric hindrance from trimethyl groups.
- Solution : Prolong reaction times (48–72 h) and increase reagent stoichiometry (1.5–2.0 equiv).
Emerging Methodologies
Flow Chemistry
Continuous-flow systems reduce reaction times by 50% for hydrogenation steps, improving throughput.
Biocatalytic Approaches
Immobilized lipases (e.g., Candida antarctica) achieve kinetic resolution of racemic intermediates with 90% ee.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- undergoes various chemical reactions, including:
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7), potassium nitrosodisulfonate (Fremy’s salt)
Reduction: Sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated phenols
Scientific Research Applications
Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]-, a chemical compound featuring a phenolic structure with a piperidine moiety, is notable for its applications in medicinal chemistry, particularly in the development of analgesics and other therapeutic agents. The piperidine ring, substituted with three methyl groups at the 1, 3, and 4 positions, contributes to the compound's unique properties and potential biological activities.
Scientific Research Applications
- Analgesics and Opioid Receptor Modulation: Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- has been studied for its potential as an analgesic and opioid receptor modulator. Research suggests that modifications to the piperidine structure can influence its binding affinity and activity at various opioid receptors, which are crucial for pain management and the treatment of addiction-related disorders.
- Interaction Studies: Interaction studies of Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- focus on its binding affinity to various receptors. These studies have demonstrated that structural variations influence its interaction profile with opioid receptors (mu, delta, kappa), which is critical for understanding its pharmacodynamics. The presence of methyl groups on the piperidine ring appears to enhance receptor selectivity and potency.
- Synthesis and Modification: The reactions involving Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy. Several methods can achieve the synthesis of Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- in a laboratory setting with varying degrees of yield and purity.
Structural Analogues
Several compounds share structural similarities with Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]-:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(3-Methylphenyl)-2-methylpiperidine | Piperidine ring with methyl substitution | Used in various analgesic formulations |
| 1-(2-Hydroxyphenyl)-2-methylpiperidine | Hydroxyl group on phenyl ring | Exhibits different receptor activity |
| 1-(Phenyl)-2-methylpiperidine | Simple phenyl substitution on piperidine | Less complex structure may lead to different effects |
| 1-(4-Methoxyphenyl)-2-methylpiperidine | Methoxy group addition | Altered solubility and bioavailability |
Mechanism of Action
The mechanism of action of phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- involves its interaction with molecular targets and pathways. The hydroxyl group on the phenol ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the piperidine ring can interact with various receptors and enzymes, modulating their function .
Comparison with Similar Compounds
Comparison with Structural Analogs
The pharmacological and physicochemical properties of piperidine-phenol derivatives are highly dependent on substituent patterns and stereochemistry. Below is a detailed comparison of the target compound with key analogs:
Substituent Effects on Opioid Receptor Binding
Target Compound (2a) :
- Substituents: 1-, 3-, and 4-methyl groups on the piperidine ring.
- Key Finding : Exhibits moderate μ-opioid receptor affinity (Ki = 12 nM) and selectivity over δ-opioid receptors (Ki = 210 nM). The 3- and 4-methyl groups enhance steric hindrance, reducing δ-receptor binding .
- Application : Intermediate in Alvimopan synthesis .
- Compound 2b: Substituents: 3,4-dimethyl groups and a 3-phenylpropyl group at the 1-position. Key Finding: Increased lipophilicity from the phenylpropyl group improves μ-receptor binding (Ki = 5.8 nM) but reduces selectivity (δ-receptor Ki = 45 nM) . Application: Not reported in pharmaceutical synthesis.
Impact of N-Substituent Hydrophobicity
Benzenamine, 3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)-4-piperidinyl]- (CAS: 654648-00-7):
- rel-3-[(3R,4S)-1,3-Dimethyl-4-propyl-4-piperidinyl]phenol (CAS: 79201-85-7): Substituents: Propyl group at the 4-position. Key Difference: The propyl chain increases lipophilicity (LogP = 4.2) and may alter metabolic stability. Stereochemical differences (rel-configuration) reduce receptor specificity .
Stereochemical Influences
- (3R,4R)-3-(3,4-Dimethyl-4-piperidinyl)phenol (CAS: 119193-19-0): Key Feature: (3R,4R) configuration ensures optimal spatial orientation for μ-receptor interaction. Contrast: Diastereomers (e.g., 3S,4S) or racemic mixtures (rel-) show significantly reduced binding affinity .
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Physicochemical Properties
*Calculated values using XLogP3 .
Biological Activity
Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- (CAS: 69926-34-7) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties and mechanisms of action. This article explores the biological activity of this compound, providing insights into its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- features a phenolic group attached to a piperidine ring. The stereochemistry of the piperidine moiety is crucial for its biological activity.
Antioxidant Activity
Phenolic compounds are known for their antioxidant properties. Research indicates that the antioxidant capacity of phenolic compounds can be measured using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). In studies involving related phenolic compounds, significant antioxidant activities were observed:
| Assay Type | IC50 Value (mg/mL) |
|---|---|
| DPPH | 0.27 - 0.33 |
| FRAP | 0.23 - 0.54 |
These findings suggest that similar structures may exhibit comparable antioxidant effects, potentially mitigating oxidative stress in biological systems .
The biological activity of Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- is likely mediated through several mechanisms:
- Free Radical Scavenging : The hydroxyl groups in phenolic compounds can donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
- Enzyme Inhibition : Some studies suggest that phenolic compounds can inhibit enzymes involved in oxidative stress pathways or microbial growth.
- Cell Membrane Disruption : The lipophilic nature of the piperidine moiety may facilitate interaction with microbial membranes.
Case Study 1: Antioxidant Potential
A study investigated the antioxidant potential of various phenolic compounds and found that those with similar structures to Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- exhibited significant DPPH scavenging activity. This suggests a promising avenue for further exploration in therapeutic applications against oxidative stress-related diseases .
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of phenolic compounds against microbial strains, it was observed that certain derivatives demonstrated substantial antifungal activity. While direct studies on Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- are lacking, the structural similarities imply potential efficacy against similar pathogens .
Q & A
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Safety protocols include:
- Personal Protective Equipment (PPE) : Use chemically resistant gloves (e.g., nitrile), safety goggles, and face shields. Respiratory protection with P95 (US) or P1 (EU EN 143) filters is advised for particulate exposure .
- Ventilation : Conduct work in a fume hood to minimize inhalation risks .
- First Aid : Immediate flushing with water for eye/skin contact and medical consultation for ingestion .
- Storage : Store in a cool, dry, well-ventilated area, away from incompatible materials (e.g., strong oxidizers) .
Q. How can researchers determine missing physical-chemical properties (e.g., melting point, log Pow) for this compound?
- Melting Point : Differential Scanning Calorimetry (DSC) or capillary tube method.
- log Pow (Octanol-Water Partition Coefficient) : Shake-flask method followed by HPLC analysis .
- Water Solubility : Gravimetric analysis after saturation in aqueous media.
- Spectroscopic Characterization : Use NMR, FT-IR, and mass spectrometry to confirm structure and purity .
Q. What synthetic strategies are applicable for synthesizing this compound?
- Methodological Answer : While direct synthesis routes are not detailed in available literature, analogous piperidine derivatives (e.g., [(3R,4S)-4-(4-fluorophenyl)-1-methyl-piperidin-3-yl]methyl sulfonate ) suggest:
- Key Steps :
Stereoselective alkylation of piperidine precursors.
Introduction of the phenol moiety via nucleophilic substitution or coupling reactions.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR (¹H/¹³C) and X-ray crystallography data with computational models (e.g., DFT calculations) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and rule out isomeric impurities.
- Dynamic NMR : Resolve conformational ambiguities in the piperidine ring .
Q. What methodologies are recommended for assessing ecological impact given the lack of ecotoxicological data?
- Methodological Answer :
- Tiered Testing :
Acute Toxicity : Perform Daphnia magna or algal growth inhibition assays (OECD 202/201).
Biodegradation : Use OECD 301F (manometric respirometry) to evaluate persistence .
Bioaccumulation : Estimate via quantitative structure-activity relationship (QSAR) models.
Q. How can reactive intermediates be stabilized during synthesis?
- Methodological Answer :
- Low-Temperature Conditions : Conduct reactions at –78°C (dry ice/acetone baths) to minimize decomposition.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection in piperidine intermediates .
- In Situ Monitoring : Employ inline FT-IR or Raman spectroscopy to detect unstable species .
Data Gaps and Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
